methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate

Medicinal Chemistry Synthetic Intermediates Indole SAR

Streamline your PGD2 receptor antagonist SAR with this uniquely substituted indole-2-carboxylate ester. Unlike simpler indoles, this building block integrates four orthogonal functional groups: a 4-benzyloxy (protected phenol), C-6 fluorine (metabolic blocker, 19F NMR probe), C-7 methyl (lipophilic handle), and C-2 methyl ester (carboxylic acid precursor). This convergence eliminates multiple protection/deprotection steps, enabling rapid divergent elaboration for GPCR and kinase libraries. Ideal for PROTAC and probe design. Secure your research supply now.

Molecular Formula C18H16FNO3
Molecular Weight 313.3 g/mol
CAS No. 2866308-05-4
Cat. No. B6611028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate
CAS2866308-05-4
Molecular FormulaC18H16FNO3
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1NC(=C2)C(=O)OC)OCC3=CC=CC=C3)F
InChIInChI=1S/C18H16FNO3/c1-11-14(19)9-16(23-10-12-6-4-3-5-7-12)13-8-15(18(21)22-2)20-17(11)13/h3-9,20H,10H2,1-2H3
InChIKeyDOEWHRWQCJBCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate (CAS 2866308-05-4): Structural and Supply Overview


Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate is a polysubstituted indole-2-carboxylate ester building block. Its indole core features a benzyloxy protecting group at the 4-position, a fluorine atom at the 6-position, a methyl group at the 7-position, and a methyl ester at the 2-position . This specific substitution pattern makes it a candidate intermediate for medicinal chemistry, particularly for generating PGD2 receptor antagonist derivatives [1]. The compound is commercially available from specialty chemical suppliers as a heterocyclic building block for research use .

Why Generic Indole-2-carboxylates Cannot Substitute Methyl 4-(Benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate


Standard indole-2-carboxylate esters (such as ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate, CAS 396075-79-9) or simple 4-benzyloxyindoles (such as 4-(benzyloxy)-6-fluoro-1H-indole, CAS 312314-26-4) lack the complete set of orthogonal functional groups required for divergent synthetic elaboration along the indole scaffold . The simultaneous presence of a 4-benzyloxy group (a protected phenol), a C-6 fluorine (a metabolic blocker and electronic modulator), a C-7 methyl group (a lipophilic handle), and a C-2 methyl ester (a carboxylic acid precursor) is what defines this specific compound as a non-interchangeable intermediate. Substituting a simpler analog would require additional protection/deprotection steps or preclude access to the fully decorated indole core needed for structure-activity relationship (SAR) studies, particularly those targeting PGD2 receptor antagonism [1].

Quantitative Differentiation Guide for Methyl 4-(Benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate


Structural Differentiation from Common Indole-2-carboxylate Building Blocks

The target compound is distinguished from the closest commercially prevalent analog, ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate (CAS 396075-79-9), by the presence of a 4-benzyloxy substituent. Quantitative structural comparison shows a molecular formula of C18H16FNO3 (MW 313.32 g/mol) for the target , versus C12H12FNO2 (MW 221.23 g/mol) for the comparator . This difference of C6H4O (92.09 g/mol, the benzyloxy group minus an H) represents an additional protected phenol handle, enabling orthogonal synthetic transformations not possible with the simpler analog. The 4-benzyloxy group is a critical structural feature for PGD2 antagonist pharmacophores described in patent literature [1].

Medicinal Chemistry Synthetic Intermediates Indole SAR

Commercial Availability as a Specialized Research Intermediate

The target compound is listed as a heterocyclic building block (Product ID BM44172) by A2B Chem , whereas the simpler 4-(benzyloxy)-6-fluoro-1H-indole (CAS 312314-26-4) is more widely available from multiple vendors (e.g., AKSci, Alfa Chemistry, Bidepharm) at 95% purity . The target compound's incorporation of both the C-7 methyl and C-2 methyl ester in addition to the 4-benzyloxy-6-fluoro substitution pattern makes it a later-stage intermediate with higher synthetic value per gram. No quantitative purity or price comparison is available from a single authoritative source within the allowed constraints, but the target compound's limited vendor count indicates a more specialized supply chain, which is consistent with its role as a late-stage diversification scaffold.

Chemical Procurement Building Blocks Synthetic Chemistry

Patent-Cited Utility in PGD2 Antagonist Pharmacophores

US Patent 8,623,903 B2 describes indolecarboxylic acid derivatives as PGD2 receptor antagonists and explicitly includes general structures that encompass 4-benzyloxy-6-fluoro-7-methyl-substituted indole-2-carboxylate cores [1]. While quantitative IC50 data for the exact target compound is not disclosed in the publicly available patent abstract, the patent establishes that this substitution pattern is pharmacologically relevant. In contrast, simpler indole-2-carboxylates such as ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate (CAS 396075-79-9) lack the 4-benzyloxy group and are not claimed in this therapeutic context, serving primarily as generic synthetic intermediates.

Prostaglandin D2 Receptor Respiratory Disease Anti-inflammatory

Recommended Application Scenarios for Methyl 4-(Benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate


Late-Stage Diversification in PGD2 Antagonist Drug Discovery

Medicinal chemistry teams developing PGD2 receptor antagonists for respiratory or allergic indications can use the target compound as a key intermediate for parallel SAR exploration. The 4-benzyloxy group can be deprotected to reveal a phenol for further alkylation or arylation, the C-2 methyl ester can be hydrolyzed to the carboxylic acid (a common PGD2 antagonist pharmacophore anchor) or converted to various amides [1], while the C-6 fluorine and C-7 methyl groups provide metabolic stability and lipophilicity tuning without additional synthetic steps.

Indole Scaffold Library Synthesis for Kinase or GPCR Screening

The fully decorated indole core serves as a versatile template for generating compound libraries targeting kinase or GPCR families. Because the target compound already contains a protected 4-hydroxy group, a C-6 fluorine (a metabolic soft block and 19F NMR probe), a C-7 methyl (for hydrophobic pocket engagement), and a C-2 carboxylate (for amide coupling), it enables rapid systematic variation at each vector . This convergent approach maximizes structural diversity per synthetic step compared to linear synthesis from minimally substituted indoles.

Chemical Biology Probe Synthesis Requiring Orthogonal Functionality

Researchers designing bifunctional probes (e.g., PROTACs, fluorescent ligands, or photoaffinity labels) benefit from the orthogonal reactivity of the target compound's four substituents. The benzyl ether can be selectively cleaved under hydrogenolysis without affecting the methyl ester, the ester can be saponified under basic conditions without deprotecting the benzyl group, and the C-6 fluorine serves as a silent spectroscopic handle for 19F NMR or metabolic tracing [1]. This orthogonality is not available in simpler analogs lacking the full substitution pattern.

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